Estradiol-d3

Description

The exact mass of the compound 17beta-Estradiol-16,16,17-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

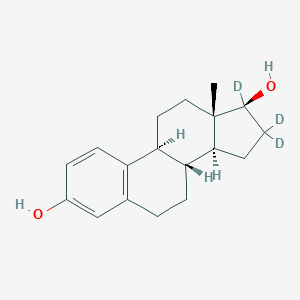

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-SPGJGCHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584000 | |

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79037-37-9 | |

| Record name | Estradiol-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79037-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79037-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Estradiol-d3 and its chemical properties

An In-depth Technical Guide to Estradiol-d3

Introduction

This compound is a deuterated isotopologue of 17β-estradiol, the primary and most potent endogenous estrogen in humans. In this compound, three hydrogen atoms on the steroid's D-ring have been replaced with deuterium atoms at the C16 and C17 positions.[1] This isotopic labeling imparts a mass shift of +3 Daltons compared to the unlabeled compound, making it an invaluable tool in analytical chemistry. Its principal application is as an internal standard for the highly accurate and precise quantification of endogenous estradiol in biological matrices using isotope dilution mass spectrometry (IDMS), most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of quantitative results in research, clinical diagnostics, and drug development.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its use as an analytical standard.

| Property | Value | Reference |

| IUPAC Name | (8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | [3] |

| CAS Number | 79037-37-9 | [1][2][3] |

| Molecular Formula | C₁₈H₂₁D₃O₂ | [1] |

| Molecular Weight | 275.4 g/mol | [1][3] |

| Synonyms | E2-d3, β-Estradiol-d3, 17β-Estradiol-d3, 17β-Othis compound | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Solubility | Soluble in DMSO and Ethanol | [1] |

Proposed Synthesis of this compound

While commercial synthesis of this compound is typically proprietary, a plausible synthetic route can be designed based on established methodologies in steroid chemistry. The following multi-step process starts from the readily available precursor, estrone. This pathway is designed to specifically introduce deuterium at the C16 and C17 positions.

References

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Estradiol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Estradiol-d3, a crucial internal standard for mass spectrometry-based bioanalysis, and the analytical methods used to determine its isotopic purity. The information compiled herein is intended to equip researchers and drug development professionals with the necessary knowledge to understand and potentially implement the production and quality control of this essential analytical tool.

Synthesis of this compound

The most common and efficient method for the synthesis of 17β-Estradiol-16,16,17-d3 (this compound) is through the stereoselective reduction of estrone using a deuterated reducing agent. This approach is favored for its high yield and specificity.

1.1. Synthetic Pathway

The synthesis of this compound is primarily achieved via the reduction of the 17-keto group of estrone. The use of sodium borodeuteride (NaBD₄) as the deuterating agent allows for the introduction of deuterium at the 17-position. The protons at the 16-position are rendered exchangeable under basic conditions, allowing for their substitution with deuterium from a deuterated solvent, typically methanol-d.

The overall synthetic scheme is as follows:

1.2. Experimental Protocol: Reduction of Estrone to this compound

The following protocol is a synthesized methodology based on established chemical principles for the reduction of ketones and deuteration.

Materials:

-

Estrone

-

Sodium borodeuteride (NaBD₄)

-

Methanol-d₄ (CD₃OD)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Estrone: In a round-bottom flask, dissolve estrone in methanol-d₄. A small amount of a base, such as sodium hydroxide, can be added to facilitate the dissolution and promote the enolization required for deuteration at the 16-position.

-

Deuteration at C16: Stir the solution at room temperature to allow for the exchange of the α-protons at the C16 position with deuterium from the methanol-d₄ solvent. The progress of this exchange can be monitored by ¹H NMR.

-

Reduction at C17: Cool the reaction mixture in an ice bath. Slowly add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. The NaBD₄ will reduce the 17-keto group and introduce a deuterium atom at the 17α-position.

-

Reaction Monitoring: Monitor the progress of the reduction by thin-layer chromatography (TLC) until all the estrone has been consumed.

-

Quenching and Neutralization: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Neutralize the solution with dilute hydrochloric acid (HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., aqueous isopropyl alcohol) to yield pure 17β-Estradiol-16,16,17-d3.[1]

1.3. Quantitative Data

The reduction of estrone to estradiol is known to proceed with high yields, often approaching theoretical limits.[1] For the deuterated synthesis, the yield is expected to be comparable. The isotopic and chemical purity of commercially available this compound is typically very high.

| Parameter | Typical Value |

| Chemical Purity | >99% |

| Isotopic Purity | >98 atom % D |

| Yield | High (approaching theoretical) |

Isotopic Purity Determination

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. The primary methods for this analysis are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.

2.1.1. Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of this compound.

-

Data Analysis:

-

Identify the mass peaks corresponding to the different isotopologues:

-

d₀ (unlabeled estradiol, C₁₈H₂₄O₂)

-

d₁ (singly deuterated)

-

d₂ (doubly deuterated)

-

d₃ (triply deuterated, C₁₈H₂₁D₃O₂)

-

-

Measure the intensity (peak area) of each isotopologue peak.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (% d₃) = [Intensity(d₃) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃))] x 100

-

2.1.2. HRMS Workflow

2.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides detailed structural information and can be used to determine the extent of deuteration at specific sites. A combination of ¹H and ²H NMR is often employed.

2.2.1. Experimental Protocol: qNMR Analysis

-

Sample Preparation: Accurately weigh a sample of the this compound and a certified internal standard (with a known concentration and purity) into an NMR tube. Dissolve the solids in a suitable deuterated solvent that does not have signals overlapping with the signals of interest.

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals at the 16 and 17 positions.

-

Compare the integrals of these signals to the integral of a non-deuterated position in the molecule (e.g., aromatic protons) or the internal standard. This will give the percentage of non-deuterated species.

-

-

²H NMR Analysis:

-

¹³C NMR with Dual ¹H and ²H Decoupling:

-

This advanced technique can resolve the ¹³C signals of deuterated and non-deuterated carbons, providing a very accurate measure of isotopic enrichment at specific sites.

-

-

Data Analysis:

-

From the ¹H NMR, calculate the percentage of deuteration at each site by comparing the reduced signal intensity to the expected intensity for a non-deuterated molecule.

-

The ²H NMR provides direct evidence of deuterium incorporation.

-

Combine the data from the different NMR experiments to get a comprehensive picture of the isotopic purity.

-

2.2.2. qNMR Data Interpretation

| NMR Technique | Information Provided |

| ¹H qNMR | Quantifies the amount of residual, non-deuterated estradiol at specific positions. |

| ²H NMR | Directly detects and confirms the presence of deuterium at the labeled positions.[2] |

| ¹³C NMR (dual decoupled) | Provides high-resolution separation of signals from deuterated and non-deuterated carbons for precise quantification. |

Conclusion

The synthesis of this compound via the reduction of estrone with sodium borodeuteride is a robust and high-yielding method. Rigorous characterization of the final product using HRMS and qNMR is essential to confirm its chemical and isotopic purity, ensuring its suitability as an internal standard for sensitive and accurate bioanalytical applications. This guide provides the fundamental knowledge for the synthesis and quality control of this important analytical standard.

References

The Use of Estradiol-d3 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Estradiol-d3, a stable isotope-labeled form of estradiol, in metabolic research. The use of deuterated analogs like this compound has become an invaluable tool in elucidating the complex metabolic pathways of estrogens and in the precise quantification of these hormones and their metabolites in biological systems. This guide details the core principles, experimental methodologies, and data interpretation techniques for leveraging this compound in both in vitro and in vivo metabolic studies.

Introduction: The Role of Stable Isotope Labeling in Estrogen Research

The study of estrogen metabolism is critical for understanding a wide range of physiological and pathological processes, including reproductive health, cancer biology, and metabolic disorders. Stable isotope labeling, particularly the use of deuterium-labeled compounds like this compound, offers significant advantages over traditional radioisotope methods. Deuterated compounds are non-radioactive, making them safer to handle and eliminating the need for specialized disposal protocols. Furthermore, their near-identical physicochemical properties to their endogenous counterparts ensure they behave similarly in biological systems, providing a more accurate representation of metabolic processes.

This compound is primarily utilized in two key areas of metabolic research:

-

As an Internal Standard: In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the accurate measurement of endogenous estradiol and its metabolites. Its distinct mass allows for clear differentiation from the unlabeled analyte, while its similar chromatographic behavior and ionization efficiency correct for variations during sample preparation and analysis.

-

As a Metabolic Tracer: By administering this compound to in vitro or in vivo systems, researchers can trace its metabolic fate, identify novel metabolites, and quantify the flux through various metabolic pathways. This approach provides dynamic information about the rates of production, interconversion, and clearance of estrogens.

Data Presentation: Quantitative Insights from this compound Studies

The following tables summarize key quantitative data derived from studies utilizing deuterated estradiol and related methodologies. These data are essential for designing and interpreting metabolic experiments.

Table 1: In Vitro Metabolism of Deuterated Estradiol in Liver Microsomes

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Reference |

| Metabolites Identified | 2-hydroxy-estradiol-d3, 4-hydroxy-estradiol-d3, 16α-hydroxy-estradiol-d3, Estrone-d3, Glutathione conjugates | 2-hydroxy-estradiol-d3, 4-hydroxy-estradiol-d3, 6α/β-hydroxy-estradiol-d3, 7α-hydroxy-estradiol-d3, 16α-hydroxy-estradiol-d3, Estrone-d3, Glutathione conjugates | [1] |

| Primary Metabolic Pathway | Aromatic hydroxylation (2- and 4-hydroxylation) | Aromatic and aliphatic hydroxylation | [1] |

Table 2: Pharmacokinetic Parameters of Estradiol (Unlabeled) in Humans (for reference)

| Route of Administration | Bioavailability | Cmax (pg/mL) per mg dose | Tmax (hours) | Elimination Half-life (hours) | Reference |

| Oral (micronized) | ~5% | 25 - 90 | 4 - 6 | 13 - 20 | [2] |

| Transdermal (patch) | ~80-90% | Varies by patch strength | 12 - 24 | ~37 | [2] |

| Intramuscular (valerate) | ~100% | Varies by dose and ester | 2 - 5 days | 4 - 5 days | [2] |

Table 3: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard

| Analyte | Matrix | LLOQ (pg/mL) | Linearity (pg/mL) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) | Reference |

| Estradiol | Serum/Plasma | 0.5 - 5.0 | 2 - 2000 | < 10 | 90 - 110 | [4] |

| Estrone | Serum/Plasma | 1.0 - 10.0 | 5 - 2000 | < 10 | 90 - 110 | [4] |

| Estriol | Serum/Plasma | 10 - 50 | 50 - 5000 | < 15 | 85 - 115 | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in metabolic studies.

In Vitro Metabolism in Liver Microsomes

This protocol is adapted from a study investigating the metabolism of deuterated estradiol in human and rat liver microsomes.[1]

Objective: To identify and characterize the metabolites of this compound formed by liver enzymes.

Materials:

-

This compound

-

Human or Rat Liver Microsomes (HLM or RLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Glutathione (GSH) or N-acetylcysteine (NAC) as trapping agents for reactive metabolites

-

Acetonitrile (ACN) for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (and trapping agent, if applicable) to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to identify and quantify the formed metabolites.

Diagram: In Vitro Metabolism Experimental Workflow

Caption: Workflow for in vitro metabolism of this compound in liver microsomes.

In Vivo Administration and Sample Collection in Rodents

This protocol provides a general framework for in vivo studies in rats or mice to investigate the pharmacokinetics and metabolism of this compound.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.

Materials:

-

This compound

-

Vehicle for administration (e.g., sesame oil for subcutaneous injection, aqueous solution for oral gavage)

-

Animal model (e.g., ovariectomized female Sprague-Dawley rats)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Tissue collection supplies

-

Metabolic cages for urine and feces collection

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. For studies on female-specific metabolism, ovariectomy may be performed, followed by a recovery period.

-

Dosing: Administer a known dose of this compound via the desired route (e.g., oral gavage, subcutaneous or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein, saphenous vein, or cardiac puncture (terminal).

-

Plasma Preparation: Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

-

Urine and Feces Collection: House animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.

-

Tissue Harvesting (Terminal): At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, uterus, adipose tissue, brain).

-

Sample Processing and Analysis: Homogenize tissues and extract this compound and its metabolites from plasma, urine, feces, and tissue homogenates using appropriate methods (e.g., liquid-liquid extraction, solid-phase extraction). Analyze the extracts by LC-MS/MS.

Diagram: In Vivo Metabolic Study Workflow

Caption: General workflow for an in vivo metabolic study of this compound.

Signaling Pathways and Metabolic Networks

Estradiol exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors. The metabolic fate of estradiol is intricately linked to its signaling activity, as different metabolites can have varying affinities for ERs and may even possess unique biological activities.

Diagram: Estradiol Metabolism and Signaling

Caption: Simplified overview of estradiol metabolism and its signaling pathway.

The use of this compound as a tracer allows for the precise measurement of the conversion rates between estradiol and its metabolites (e.g., E2 to E1) and the rate of formation of hydroxylated and conjugated metabolites. This information is crucial for understanding how genetic polymorphisms, disease states, or drug treatments can alter estrogen metabolism and signaling.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of endocrinology, pharmacology, and drug development. Its application as both an internal standard and a metabolic tracer enables the accurate quantification of estrogens and the detailed investigation of their metabolic pathways. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of robust metabolic studies. By leveraging the unique advantages of stable isotope labeling with this compound, scientists can continue to unravel the complexities of estrogen metabolism and its profound impact on human health and disease.

References

- 1. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 3. A study of estrogen metabolic clearance rates and transfer factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Safety of Estradiol Valerate Tablet and Its Generic: A Phase 1 Bioequivalence Study in Healthy Chinese Postmenopausal Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Estradiol-d3 in Steroid Hormone Profiling: An In-depth Technical Guide

Introduction

The accurate measurement of steroid hormones is fundamental to endocrinology research, clinical diagnostics, and pharmaceutical development. Steroid profiling provides critical insights into a wide array of physiological and pathological conditions, including metabolic disorders, cancers, and reproductive health issues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior sensitivity and specificity compared to traditional immunoassays, which can be limited by cross-reactivity.[1][2][3][4]

A cornerstone of achieving high accuracy and precision in LC-MS/MS quantification is the use of stable isotope-labeled internal standards (SIL-IS).[5][6] Estradiol-d3, a deuterated analog of 17β-estradiol, serves as an exemplary internal standard for the quantification of endogenous estradiol. By closely mimicking the physicochemical properties of the native analyte, it effectively compensates for variations that can occur during sample preparation and analysis, ensuring the reliability and robustness of the results.[7][8] This technical guide provides an in-depth overview of the role of this compound in steroid hormone profiling, detailing the underlying principles, experimental protocols, and data analysis workflows for researchers, scientists, and drug development professionals.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique for highly accurate quantification. The methodology is founded on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical process.[9]

Core Concepts:

-

Physicochemical Equivalence: this compound and the endogenous estradiol share nearly identical chemical and physical properties, such as polarity, solubility, and ionization potential.[5][6] This ensures they behave similarly during extraction, chromatography, and ionization.

-

Correction for Variability: Because the SIL-IS is introduced prior to sample preparation, it experiences the same potential for loss or variability as the target analyte throughout the entire workflow. This includes inconsistencies in extraction recovery and matrix effects (ion suppression or enhancement) in the mass spectrometer source.[5][8]

-

Ratio-Based Quantification: The quantification is not based on the absolute signal intensity of the analyte but on the ratio of the peak area of the endogenous analyte to the peak area of the SIL-IS.[1] This ratio remains stable even if sample loss occurs, leading to highly precise and accurate results.

Experimental Protocols

The following sections detail common experimental procedures for the quantification of estradiol using this compound as an internal standard. These protocols can be adapted based on the specific biological matrix and available instrumentation.

Accurate preparation of stock and working solutions is critical for generating a reliable calibration curve.

-

Stock Solutions: Prepare individual stock solutions of native estradiol and this compound in a suitable solvent like methanol or acetonitrile (e.g., at a concentration of 1 mg/mL).[10] Store these at -80°C.

-

Calibration Standards: Create a series of working calibration standards by serially diluting the native estradiol stock solution into a surrogate matrix, such as charcoal-stripped serum, to cover the expected physiological concentration range.[1]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 50 ng/mL) in an appropriate solvent mixture (e.g., 50:50 methanol/water).[1] The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.

The goal of sample preparation is to extract the steroids from the complex biological matrix and remove interfering substances like proteins and phospholipids.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a common and effective method for steroid extraction.

-

Sample Aliquoting: Pipette 200-500 µL of the sample (calibrator, quality control, or unknown) into a clean glass or polypropylene tube.[8][11]

-

Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the this compound internal standard working solution to each tube.[8]

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Extraction: Add 1-3 mL of an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane.[1][5][8]

-

Mixing: Vortex vigorously for 1-5 minutes to facilitate the transfer of steroids into the organic phase.[1][5]

-

Phase Separation: Centrifuge at approximately 3000-13,000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.[5][8]

-

Collection: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer or the protein pellet.

-

Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen, typically at a temperature of 40°C.[5]

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the LC mobile phase or a compatible solvent (e.g., 50:50 methanol/water) and transfer to an autosampler vial for analysis.[8][11]

Protocol 2: Solid-Phase Extraction (SPE)

SPE can offer cleaner extracts compared to LLE, especially for complex matrices.

-

Sample & IS Spiking: To 500 µL of serum, add 50 µL of the this compound internal standard working solution and vortex.[8]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 1-3 mL of methanol and then equilibrating it with 1-3 mL of water.[8][11]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

-

Elution: Elute the steroids from the cartridge using a stronger organic solvent like methanol or acetonitrile.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.[5]

-

Chromatography: Separation is typically achieved on a reversed-phase C18 column using a gradient elution with mobile phases consisting of water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to improve ionization.[1]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. Analysis of estrogens is often performed in negative ion mode via electrospray ionization (ESI).[10]

Data Presentation and Performance

Methods employing this compound as an internal standard demonstrate excellent analytical performance, crucial for reliable clinical and research applications.

This table summarizes representative performance data from various validated LC-MS/MS methods for steroid analysis.

| Parameter | Typical Performance | Reference(s) |

| Lower Limit of Quantification (LLOQ) | 0.005 - 5 pg/mL | [10][12][13] |

| Linearity (Correlation Coefficient, r²) | > 0.99 | [2][13] |

| Accuracy / Recovery (%) | 85% - 115% | [2][10][12] |

| Intra-Assay Precision (CV%) | < 10% | [2][10][13] |

| Inter-Assay Precision (CV%) | < 15% | [2][10][14] |

| Extraction Recovery (%) | 68% - 99% | [2][11] |

CV: Coefficient of Variation

MRM transitions must be optimized for the specific instrument used. The following are common examples for negative ion mode analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Estradiol (E2) | 271.2 | 145.1 / 183.1 |

| This compound | 274.2 | 147.1 / 185.1 |

Note: The specific mass shift for this compound depends on the position and number of deuterium atoms.

Estradiol Signaling Pathway

The accurate measurement of estradiol is clinically relevant due to its critical role in numerous physiological processes. Estradiol exerts its effects primarily by binding to estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors.

References

- 1. benchchem.com [benchchem.com]

- 2. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of estradiol and six other steroid hormones in human saliva using a high throughput liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Estradiol-d3 as a Tracer in Estrogen Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Estradiol-d3 (d3-E2) as a stable isotope tracer in the study of estrogen metabolism. The use of deuterated estradiol allows for the precise differentiation and quantification of exogenously administered estradiol from endogenous pools, offering a powerful tool to investigate the pharmacokinetics and metabolic fate of this critical hormone. This guide details experimental protocols, data presentation, and the underlying biochemical pathways.

Introduction to Estradiol Metabolism and the Role of Tracers

Estradiol (E2) is the most potent endogenous estrogen and plays a crucial role in a vast array of physiological processes. Its metabolism is complex, involving a network of enzymes primarily in the liver, but also in other tissues such as the breast and uterus. The main metabolic pathways include:

-

Oxidation: Conversion of estradiol to estrone (E1) by 17β-hydroxysteroid dehydrogenase (17β-HSD).

-

Hydroxylation: Addition of hydroxyl groups at various positions on the steroid ring, primarily at the C2, C4, and C16α positions, catalyzed by cytochrome P450 (CYP) enzymes (e.g., CYP1A1, CYP1B1, CYP3A4). This leads to the formation of catechol estrogens (2-OHE2, 4-OHE2) and estriol (E3).

-

Methylation: O-methylation of the catechol estrogens by catechol-O-methyltransferase (COMT) to form methoxyestrogens.

-

Conjugation: Sulfation and glucuronidation of estradiol and its metabolites to increase their water solubility and facilitate their excretion.

Understanding the dynamics of these pathways is essential for assessing the risk of hormone-dependent cancers, developing hormone replacement therapies, and understanding the impact of endocrine-disrupting chemicals. Stable isotope-labeled tracers, such as this compound, are invaluable tools in this research. By introducing a known amount of the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous estradiol.

Data Presentation: Pharmacokinetics of Deuterated Estradiol

While comprehensive human pharmacokinetic data for this compound is limited in publicly available literature, studies using other deuterated forms of estradiol, such as d4-Estradiol (E2-d4), in animal models provide valuable insights into the expected metabolic profile. The following tables summarize pharmacokinetic data from a study in ovariectomized mice following a single oral dose of E2-d4. This data serves as a proxy for what can be expected in a d3-E2 tracer study.

Table 1: Plasma Pharmacokinetic Parameters of d4-Estradiol (E2-d4) and its Metabolite d4-Estrone (E1-d4) in Ovariectomized Mice

| Parameter | Dose of E2-d4 | E2-d4 | E1-d4 |

| Cmax (ng/mL) | 1 mg/kg | 1.1 | 1.1 |

| 3 mg/kg | 13.8 | 43.2 | |

| Tmax (min) | 1 mg/kg | 5 | 5 |

| 3 mg/kg | 5 | 5 | |

| AUC(0-2h) (ng·h/mL) | 1 mg/kg | 0.65 | 0.77 |

| 3 mg/kg | 2.90 | 6.74 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Brain-to-Plasma Ratios of d4-Estradiol (E2-d4) and d4-Estrone (E1-d4) in Ovariectomized Mice

| Compound | Dose of E2-d4 | Mean Brain-to-Plasma Ratio |

| E2-d4 | 1 mg/kg | Indicates presence in brain |

| 3 mg/kg | Indicates presence in brain | |

| E1-d4 | 1 mg/kg | Indicates presence in brain |

| 3 mg/kg | Indicates presence in brain |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated estradiol as a tracer. These protocols are based on established methods for the analysis of estrogens and can be adapted for this compound.

In Vivo Tracer Study Protocol

-

Subject Recruitment and Dosing:

-

Recruit subjects based on the study's inclusion and exclusion criteria (e.g., postmenopausal women, individuals with specific health conditions).

-

Administer a precisely weighed dose of this compound, typically formulated in a suitable vehicle for the chosen route of administration (oral, intravenous, or transdermal).

-

-

Sample Collection:

-

Collect blood samples into appropriate tubes (e.g., EDTA-containing tubes for plasma) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) to capture the pharmacokinetic profile.

-

Process blood samples by centrifugation to separate plasma or serum, which is then stored at -80°C until analysis.

-

For excretion studies, collect urine and/or feces over specified intervals.

-

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To a 500 µL aliquot of plasma or serum, add an internal standard (e.g., a different isotopologue of estradiol like d4-E2 or ¹³C₃-E2) to correct for extraction and analytical variability.

-

Perform liquid-liquid extraction by adding 2.5 mL of an organic solvent mixture, such as hexane:ethyl acetate (9:1, v/v).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Freeze the samples at -80°C for 15 minutes to solidify the aqueous layer, allowing for easy decanting of the organic layer.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the dried extract in a specific volume (e.g., 150 µL) of a reconstitution solution (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 or similar reverse-phase column for separation (e.g., 5 cm x 2.1 mm, 1.7 µm).

-

Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% ammonium hydroxide) as mobile phase A and an organic solvent like methanol as mobile phase B.

-

Optimize the gradient to achieve good separation of this compound and its deuterated metabolites.

-

-

Mass Spectrometry:

-

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimize the MRM transitions (precursor ion -> product ion) and collision energies for this compound and each of its expected deuterated metabolites (e.g., d3-Estrone, d3-2-hydroxyestrone).

-

Operate the ion source (e.g., Electrospray Ionization - ESI, in negative mode) under optimized conditions for temperature, gas flows, and voltage.

-

-

In Vitro Metabolism Study Protocol (using Human Liver Microsomes)

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-generating system (to support CYP450 activity), and a buffer (e.g., phosphate buffer, pH 7.4).

-

Add this compound at a specific concentration to initiate the metabolic reaction.

-

Incubate the mixture at 37°C for a defined period.

-

To study the formation of reactive metabolites, trapping agents like glutathione can be included in the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer to identify and characterize the deuterated metabolites formed.

-

The use of stable isotope labeling helps in distinguishing true metabolites from endogenous interferences.

-

Visualizations: Pathways and Workflows

Estrogen Metabolism Pathway

The following diagram illustrates the major metabolic pathways of estradiol.

Caption: Major pathways of estradiol metabolism.

Experimental Workflow for an In Vivo this compound Tracer Study

This diagram outlines the logical flow of an in vivo study using this compound as a tracer.

Caption: Workflow of an in vivo this compound tracer study.

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the quest for accurate and reproducible quantification of analytes in complex biological matrices is paramount. Among the tools available, the deuterated internal standard has emerged as the "gold standard," providing a level of reliability that is essential for drug development and clinical research. This technical guide offers an in-depth exploration of the core principles, practical applications, and critical considerations for the effective use of deuterated internal standards.

The Fundamental Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, at the beginning of the analytical process.[1][2] Its primary function is to mimic the behavior of the target analyte throughout sample preparation, chromatography, and detection, thereby compensating for variability that can arise from multiple sources.[2][3][4] An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency, ensuring that experimental variations affect both the analyte and the IS to the same extent.[3] This leads to a consistent response ratio and, consequently, more accurate and precise quantification.[3]

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely regarded as the superior choice because their physicochemical properties closely mirror those of the analyte.[1][3]

Why Deuterated Standards? Advantages and Considerations

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable isotope of hydrogen.[4] This subtle modification results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer.[4][5]

Key Advantages:

-

Compensates for Matrix Effects: The co-elution and similar ionization behavior of a deuterated IS effectively normalize for ion suppression or enhancement caused by the biological matrix.[4][6][7]

-

Corrects for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for as both the analyte and the IS are affected similarly.[8]

-

Improves Accuracy and Precision: By minimizing the impact of experimental variability, deuterated standards significantly enhance the reliability and reproducibility of quantitative results.[4][6]

-

Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS in bioanalytical methods.[3][6][7][9]

Critical Considerations:

-

Isotopic Purity: The deuterated standard should have high isotopic enrichment (typically ≥98%) to minimize any contribution to the analyte's signal.[7]

-

Chemical Purity: High chemical purity is necessary to avoid interferences from impurities.[4]

-

Position of Deuteration: Deuterium atoms should be placed on stable positions within the molecule, avoiding exchangeable sites like hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups, where they can be replaced by hydrogen from the solvent.[4][5]

-

Degree of Deuteration: A sufficient number of deuterium atoms (generally a mass increase of +3 amu or more) is recommended to prevent isotopic overlap from the natural abundance of ¹³C in the analyte.[4][10]

The Isotope Effect: A Key Phenomenon

While deuterated standards are chemically very similar to their non-deuterated counterparts, the mass difference between hydrogen and deuterium can lead to subtle differences in physicochemical properties. This can manifest as the chromatographic isotope effect , where the deuterated compound may have a slightly different retention time than the analyte.[4][11][12]

In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[11] This is attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, resulting in weaker van der Waals interactions with the stationary phase.[11] While often minor, this retention time shift can be problematic if the analyte and IS elute into regions with different levels of matrix effects, leading to inaccurate quantification.[12] Therefore, it is crucial to experimentally verify the degree of co-elution during method development.[11]

Quantitative Data Summary

The following tables summarize the comparative performance of different types of internal standards and illustrate the chromatographic isotope effect.

Table 1: Performance Comparison of Internal Standard Types

| Feature | Deuterated (²H) Standards | ¹³C- or ¹⁵N-Labeled Standards | Structural Analogs |

| Co-elution | Generally good, but slight retention time shifts ("isotope effect") can occur.[1][3] | Excellent, with negligible isotope effect.[1][12] | Does not co-elute by design.[1] |

| Matrix Effect Compensation | Excellent, but can be compromised by chromatographic shifts.[1][12] | Superior, as it experiences identical ion suppression/enhancement.[1] | Variable and may not accurately track the analyte's response.[1] |

| Risk of Isotopic Exchange | Low to moderate, especially if deuterium is on a labile site.[1] | Negligible.[1][12] | Not applicable. |

| Cost & Availability | Generally less expensive and more readily available.[1] | More expensive and less common. | Varies depending on the compound. |

Table 2: Observed Retention Time Differences (ΔtR) Due to Isotope Effect in RPLC

| Analyte | Deuterated Standard | Chromatographic Conditions | ΔtR (Analyte tR - IS tR) in seconds |

| Olanzapine | Olanzapine-d3 | Normal-phase LC | Analyte retained longer |

| Des-methyl olanzapine | Des-methyl olanzapine-d8 | Normal-phase LC | Analyte retained longer |

| Testosterone | Testosterone-d2 | Reversed-phase LC | Not specified |

| Testosterone | Testosterone-d5 | Reversed-phase LC | Not specified |

Note: Specific ΔtR values are highly dependent on the molecule, degree of deuteration, and chromatographic conditions. The table illustrates the general observation of earlier elution for deuterated compounds in reversed-phase and later elution in normal-phase chromatography.

Experimental Protocols

Protocol for Assessing Chromatographic Co-elution

Objective: To determine the retention time difference (ΔtR) between an analyte and its deuterated internal standard.

Methodology:

-

Preparation of Solutions:

-

Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).

-

Prepare a working solution containing both the analyte and the internal standard at a concentration that provides a strong signal-to-noise ratio.

-

-

LC-MS/MS Analysis:

-

Inject the working solution onto the LC-MS/MS system.

-

Acquire the chromatograms for both the analyte and the deuterated internal standard using their specific mass transitions.

-

-

Data Analysis:

-

Determine the retention time at the apex of each peak.

-

Calculate the retention time difference (ΔtR = tR_analyte - tR_IS).

-

Repeat the injection at least three times to assess the reproducibility of the retention times and the ΔtR.[11]

-

Protocol for Sample Preparation using a Deuterated Internal Standard (Protein Precipitation)

Objective: To prepare a human plasma sample for quantitative analysis using a deuterated internal standard and LC-MS/MS.[11]

Methodology:

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Spiking with Internal Standard:

-

Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

-

Protein Precipitation:

-

Add a precipitating agent (e.g., 300 µL of acetonitrile) to each tube.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).

-

-

Analysis: Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.[11]

Visualizing Key Workflows and Concepts

The following diagrams illustrate the decision-making process for selecting an internal standard and a typical bioanalytical workflow.

Caption: Decision tree for selecting an appropriate internal standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Conclusion

Deuterated internal standards are indispensable tools in modern bioanalysis, offering a robust solution to the challenges of sample variability and matrix effects.[4] Their use is strongly advocated by regulatory bodies and is scientifically sound for enhancing the quality of bioanalytical data.[3] However, a thorough understanding of potential pitfalls, such as the chromatographic isotope effect and the importance of proper label placement, is essential for their successful implementation.[4][11] By adhering to the best practices outlined in this guide, researchers, scientists, and drug development professionals can harness the full potential of deuterated internal standards to generate accurate, precise, and reliable data.

References

- 1. benchchem.com [benchchem.com]

- 2. nebiolab.com [nebiolab.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Certificate of Analysis for Estradiol-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Estradiol-d3. This compound is a deuterated form of 17β-estradiol, the primary female sex hormone. Its principal application in a research and development setting is as an internal standard for the accurate quantification of endogenous estradiol in various biological matrices using mass spectrometry-based assays.[1][2] Understanding the quality control parameters detailed in the CoA is critical for ensuring the reliability and reproducibility of experimental results.

Compound Identification and Physical Properties

A Certificate of Analysis for this compound begins with fundamental identifying information and physical characteristics of the compound. This section ensures the user has received the correct material and provides essential information for its handling and storage.

| Parameter | Specification | Typical Value | Significance |

| Chemical Name | estra-1,3,5(10)-triene-16,16,17-d3-3,17β-diol | estra-1,3,5(10)-triene-16,16,17-d3-3,17β-diol | Provides the unambiguous chemical name following IUPAC nomenclature. |

| Synonyms | E2-d3, β-Estradiol-d3, 17β-Othis compound | E2-d3, β-Estradiol-d3, 17β-Othis compound | Lists common names used for the compound in literature and by suppliers.[1] |

| CAS Number | 79037-37-9 | 79037-37-9 | A unique numerical identifier assigned by the Chemical Abstracts Service.[1] |

| Molecular Formula | C₁₈H₂₁D₃O₂ | C₁₈H₂₁D₃O₂ | Indicates the elemental composition of the molecule, including the three deuterium atoms.[1] |

| Molecular Weight | 275.4 g/mol | 275.4 g/mol | The mass of one mole of the compound, crucial for preparing solutions of known concentrations.[1] |

| Appearance | White to Off-White Solid | Conforms | A qualitative assessment of the physical state and color of the material. |

| Solubility | Soluble in DMSO, Ethanol | Conforms | Provides information on suitable solvents for preparing stock and working solutions.[1] |

Analytical Data and Quality Control Specifications

This section presents the results of various analytical tests performed to confirm the identity, purity, and isotopic enrichment of the this compound batch.

| Test | Methodology | Specification | Typical Result | Purpose |

| Identity by ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Conforms to Structure | Conforms | Confirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. |

| Purity by HPLC | High-Performance Liquid Chromatography | ≥98% | 99.5% | Determines the percentage of the desired compound in the sample by separating it from any impurities. |

| Identity by MS | Mass Spectrometry | Conforms to Structure | Conforms | Confirms the molecular weight of the compound by measuring its mass-to-charge ratio. |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d₁-d₃) | d₀: <0.1%, d₁: <1%, d₂: <2%, d₃: >97% | Quantifies the percentage of molecules containing the desired number of deuterium atoms, which is critical for its function as an internal standard.[1] |

Experimental Protocols

Detailed methodologies are crucial for understanding how the quality control data was generated and for replicating or adapting the analytical techniques for in-house use.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the structure of a molecule. For this compound, ¹H NMR is used to confirm the overall structure, with the absence of signals at specific chemical shifts indicating the successful incorporation of deuterium.

-

Instrument: 400 MHz or higher NMR Spectrometer

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)

-

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Procedure:

-

A small amount of the this compound sample is dissolved in the deuterated solvent.

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

The ¹H NMR spectrum is acquired.

-

-

Interpretation: The resulting spectrum is compared to a reference spectrum of non-deuterated estradiol. The absence of proton signals at the 16 and 17 positions of the steroid core confirms the successful deuteration. The remaining signals should correspond to the other protons in the molecule, confirming the overall structural integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to separate this compound from any non-deuterated estradiol, synthetic precursors, or other impurities.

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start at 60% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 280 nm.

-

Procedure:

-

A solution of this compound is prepared in the mobile phase.

-

A known volume is injected into the HPLC system.

-

The chromatogram is recorded.

-

-

Interpretation: The purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic distribution. This is often performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

System: LC-MS/MS system.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Negative ion mode is often preferred for estrogens.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

-

Procedure for Identity:

-

The sample is introduced into the mass spectrometer.

-

A full scan spectrum is acquired.

-

The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z of the protonated or deprotonated molecule.

-

-

Procedure for Isotopic Purity:

-

The instrument is set to monitor the m/z values corresponding to the d₀, d₁, d₂, and d₃ forms of estradiol.

-

The relative abundance of each isotopic form is measured.

-

-

Interpretation: For identity, the observed mass should match the theoretical mass of this compound. For isotopic purity, the results will show the percentage of each deuterated form, with the d₃ form being the most abundant.

Signaling Pathways and Analytical Workflow

Estradiol Signaling Pathway

Estradiol exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the expression of target genes.

References

In-Depth Technical Guide to the Safe Handling of Estradiol-d3 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for Estradiol-d3, a deuterated form of the potent estrogen steroid hormone, 17β-estradiol. Given that this compound is chemically and biologically analogous to its non-labeled counterpart, it necessitates careful handling to mitigate risks of occupational exposure. This document outlines the toxicological properties, safe handling procedures, emergency protocols, and common experimental applications of this compound.

Introduction to this compound

This compound is a stable isotope-labeled version of estradiol, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS, GC-MS) in various biological matrices.[1] Its use allows for the correction of analytical variability, such as matrix effects and inconsistencies in sample preparation, ensuring accurate and precise measurements of endogenous estradiol levels.[2]

Hazard Identification and Toxicology

Estradiol and its deuterated analog are classified as hazardous substances. The primary health risks are associated with their potent hormonal activity.

GHS Hazard Classification:

-

Carcinogenicity: May cause cancer (Category 1A/1B).[3][4][5][6][7]

-

Reproductive Toxicity: May damage fertility or the unborn child (Category 1A/1B).[3][4][5][6][7][8][9] May cause harm to breast-fed children.[8][10]

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs (e.g., liver, bone, blood, endocrine system) through prolonged or repeated exposure.[5][6]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[8][10][11]

Toxicological Data Summary:

| Parameter | Value | Species | Route | Reference |

| LD50 (Acute Oral) | > 2,000 mg/kg | Rat | Oral | [6][7] |

| LD50 (Subcutaneous) | > 300 mg/kg | Rat | Subcutaneous | [3][6][7] |

| TDLo (Subcutaneous) | 1 µg/kg | Mouse | Subcutaneous | [3] |

| TDLo (Subcutaneous) | 5 µg/kg | Rat | Subcutaneous | [3] |

Occupational Exposure Limits:

| Organization | Limit | Reference |

| Internal (Organon) | TWA: 0.05 µg/m³ (OEB 5) | [7] |

| Internal (Organon) | Wipe Limit: 0.5 µ g/100 cm² | [7] |

Safety and Handling Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound in its solid form or when preparing solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]

-

Ventilation: Ensure adequate general laboratory ventilation.[3][12] For procedures with the potential to generate dust or aerosols outside of a fume hood, local exhaust ventilation is required.[5][7]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene).[3][12] Change gloves immediately if contaminated.

-

Eye Protection: Safety glasses with side shields or safety goggles are mandatory.[3][12]

-

Body Protection: A lab coat or other protective clothing must be worn.[12] For tasks with a higher risk of contamination, impervious clothing such as aprons or boots may be necessary.[5][7]

-

Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a suitable respirator (e.g., N95 or higher) is required.[11]

General Hygiene Practices

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[11]

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[12]

-

Contaminated clothing should be removed and laundered before reuse.[8]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][12]

-

Store locked up, away from incompatible materials such as strong oxidizing agents.[4][5][7]

Emergency Procedures

Spills

-

Minor Spills (Solid):

-

Major Spills:

First Aid Measures

-

Inhalation: Move the individual to fresh air. Seek medical attention if symptoms persist.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation occurs.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Experimental Protocols and Applications

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of estradiol in biological samples.

Preparation of Stock and Working Solutions

Caution: All preparation steps should be performed in a chemical fume hood with appropriate PPE.

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of this compound solid. Dissolve in a suitable solvent such as methanol or acetonitrile to the desired concentration.

-

Working Solutions: Prepare serial dilutions of the stock solution to create working solutions at the desired concentrations for spiking into samples.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum/Plasma

This is a generalized protocol and may require optimization for specific applications.

-

Sample Aliquoting: Pipette a known volume (e.g., 500 µL) of the biological sample (serum, plasma), calibrator, or quality control into a clean glass tube.[10]

-

Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each tube.

-

Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., 2.5 mL of hexane:ethyl acetate (9:1, v/v) or methyl tert-butyl ether (MTBE)).[10][13]

-

Mixing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.[10]

-

Phase Separation: Centrifuge the tubes (e.g., at 4000 rpm for 10 minutes) to separate the aqueous and organic layers.[10][13]

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube. To aid in this, the aqueous layer can be frozen (e.g., at -80°C for 15 minutes).[10]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 35-40°C.[10]

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 150 µL) of the mobile phase used for LC-MS/MS analysis.[10]

-

Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Estrogen Signaling Pathway

// Edges E2 -> GPER [label="Non-genomic", color="#EA4335", fontcolor="#202124"]; E2 -> ER_cyt [label="Genomic", color="#4285F4", fontcolor="#202124"]; GPER -> PI3K [color="#EA4335"]; GPER -> MAPK [color="#EA4335"]; ER_cyt -> ER_nuc [label="Dimerization &\nTranslocation", color="#4285F4", fontcolor="#202124"]; ER_nuc -> ERE [label="Binds", color="#4285F4", fontcolor="#202124"]; ERE -> Gene [label="Regulates", color="#4285F4", fontcolor="#202124"]; PI3K -> Gene [label="Indirect\nRegulation", style=dashed, color="#34A853", fontcolor="#202124"]; MAPK -> Gene [label="Indirect\nRegulation", style=dashed, color="#34A853", fontcolor="#202124"]; } mend Caption: Simplified estrogen signaling pathways.

Laboratory Safety Workflow for Handling this compound

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.[11] Dispose of waste in accordance with local, state, and federal regulations.[11] Containers should be punctured to prevent reuse.[11]

Conclusion

This compound is a critical tool in biomedical and pharmaceutical research, enabling the precise quantification of estradiol. However, its potent hormonal activity necessitates stringent adherence to safety and handling protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize the risk of occupational exposure and ensure a safe laboratory environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. organon.com [organon.com]

- 7. organon.com [organon.com]

- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Estradiol in Human Serum by LC-MS/MS using Estradiol-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of estradiol in human serum. The use of a stable isotope-labeled internal standard, Estradiol-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1] The method involves a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for clinical research applications requiring precise measurement of low physiological concentrations of estradiol.[2][3]

Introduction

Estradiol is a primary estrogenic hormone critical in the regulation of various physiological processes, and its accurate quantification is essential in endocrinology research and drug development.[1] LC-MS/MS has become the gold standard for steroid hormone analysis due to its superior sensitivity and specificity compared to traditional immunoassays, which can be prone to cross-reactivity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for mitigating matrix effects and ensuring reliable quantification.[1] This application note provides a detailed protocol for the determination of estradiol in human serum using an LC-MS/MS method with this compound as the internal standard.

Estradiol Signaling Pathway

Estradiol exerts its biological effects through both genomic and non-genomic signaling pathways. In the classical genomic pathway, estradiol binds to its intracellular receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][4] This binding triggers receptor dimerization, translocation to the nucleus, and interaction with estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes.[4] Non-genomic pathways involve membrane-associated estrogen receptors that can rapidly activate various protein kinase cascades, such as the MAPK and PI3K pathways, influencing cellular function independently of gene transcription.[5]

Caption: Diagram of Estradiol Genomic and Non-Genomic Signaling Pathways.

Experimental Protocols

Materials and Reagents

-

Estradiol and this compound standards

-

HPLC-grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE)

-

Ammonium hydroxide and formic acid

-

Human serum (drug-free) for calibration standards and quality controls

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of serum sample, calibrator, or quality control into a glass tube.

-

Add 50 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 2.5 mL of MTBE or a mixture of hexane and ethyl acetate (9:1, v/v).[1]

-

Vortex vigorously for 2 minutes to ensure thorough mixing.[1]

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]

-

Freeze the aqueous (lower) layer by placing the tubes in a freezer at -80°C for 15 minutes.[1]

-

Decant the organic (upper) layer into a clean tube.[1]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1][2]

-

Reconstitute the dried extract in 150 µL of a reconstitution solution (e.g., 50:50 methanol:water).[1]

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Ammonium Hydroxide in Water[1][2] |

| Mobile Phase B | Methanol[2] |

| Flow Rate | 0.250 mL/min[1][2] |

| Injection Volume | 50 µL[2] |

| Column Temperature | 60°C[2] |

| Gradient | Linear gradient from 30% to 67.2% B over 5.35 minutes[2] |

Mass Spectrometry:

| Parameter | Value |

| System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][2] |

| Ion Spray Voltage | -4300 V[2] |

| Temperature | 500°C[1][2] |

| MRM Transitions | Estradiol: m/z 271.2 -> 145.1; this compound: m/z 274.2 -> 148.1 (example transitions, should be optimized) |

Experimental Workflow

Caption: Workflow for Estradiol Quantification using LC-MS/MS.

Performance Characteristics

The described method is expected to achieve high sensitivity, with a lower limit of quantification (LLOQ) in the sub-pg/mL to low pg/mL range. The use of an isotope-labeled internal standard ensures excellent precision and accuracy.

Quantitative Data Summary

| Performance Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [6] |

| Lower Limit of Quantification (LLOQ) | 0.6 pmol/L (0.16 pg/mL) | [2] |

| Precision (%CV) | < 9.0% | [2] |

| Accuracy (%Bias) | Within ±15% | [6] |

| Extraction Recovery | > 80% | [7] |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of estradiol in human serum. The protocol, which incorporates this compound as an internal standard, is suitable for research applications where accurate measurement of low estradiol concentrations is critical. The method demonstrates excellent performance in terms of linearity, sensitivity, precision, and accuracy, making it a valuable tool for endocrinology research and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochemia-medica.com [biochemia-medica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]